molecular formula C18H22N2O6 B6288529 Boc-Phe(4-NH-Poc) CAS No. 2576508-03-5

Boc-Phe(4-NH-Poc)

Cat. No.: B6288529
CAS No.: 2576508-03-5
M. Wt: 362.4 g/mol
InChI Key: XVKXVKVSLASFST-AWEZNQCLSA-N
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Description

“Boc-Phe(4-NH-Poc)” or “Boc-L-Phe(4-NH-Poc)-OH” is a click chemistry reagent containing an azide group . It is used as an orthogonally protected building block in peptide synthesis . Propargyloxycarbonyl, commonly abbreviated as Poc or Pryoc, can either be used as an alkyne component for standard Click conjugation or in combination with tetrazine linkers in copper-free Diels-Alder type Click reactions .


Synthesis Analysis

“Boc-Phe(4-NH-Poc)” is synthesized using Boc strategy . This strategy is environmentally conscious and uses water, an environmentally friendly solvent . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The molecular formula of “Boc-Phe(4-NH-Poc)” is C18H22N2O6. It has a molecular weight of 362.4 g/mol.


Chemical Reactions Analysis

“Boc-Phe(4-NH-Poc)” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It also has applications as an unusual protecting group for amines, hydroxy functions, and as esters .

Mechanism of Action

The mechanism of action of “Boc-Phe(4-NH-Poc)” involves copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Future Directions

The future directions of “Boc-Phe(4-NH-Poc)” could involve its use in various chemical reactions and synthesis processes due to its unique properties. It can be used as an orthogonally protected building block in peptide synthesis . It also has potential applications as an unusual protecting group for amines, hydroxy functions, and as esters .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKXVKVSLASFST-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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